molecular formula C12H9Cl3N2O2 B2682328 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 956713-96-5

5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2682328
CAS No.: 956713-96-5
M. Wt: 319.57
InChI Key: BELUEBJZBIVMOB-UHFFFAOYSA-N
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Description

5-Chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid (molecular formula: C₁₇H₁₂Cl₃N₂O₂) is a polyhalogenated pyrazole derivative characterized by a pyrazole ring substituted with chloro, methyl, and carboxylic acid groups at positions 5, 3, and 4, respectively. The 1-position is occupied by a (2,4-dichlorophenyl)methyl moiety, which contributes to its lipophilicity and steric bulk . This compound is commercially available as a building block for pharmaceutical and agrochemical research, with applications in synthesizing bioactive molecules due to its reactive carboxylic acid group .

Key physicochemical properties include:

  • Molecular weight: 381.64 g/mol
  • Monoisotopic mass: 379.9886 g/mol
  • ChemSpider ID: 1249430

Properties

IUPAC Name

5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2O2/c1-6-10(12(18)19)11(15)17(16-6)5-7-2-3-8(13)4-9(7)14/h2-4H,5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELUEBJZBIVMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)Cl)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331147
Record name 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834338
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956713-96-5
Record name 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.

    Carboxylation: The carboxylic acid group is usually introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylates or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, often in the presence of a base or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while substitution reactions can produce a variety of amine or thiol derivatives.

Scientific Research Applications

5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and leading to its observed biological effects.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Compound A : 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxylic Acid

  • Structural difference : Carboxylic acid group at position 3 instead of 3.
  • Impact : The altered position of the carboxylic acid may affect hydrogen-bonding interactions with biological targets. X-ray crystallography reveals that the pyrazole ring and substituents adopt a coplanar conformation, enhancing π-π stacking with aromatic residues in proteins .
  • Molecular weight : 381.64 g/mol (identical to the target compound).

Compound B : 5-Chloro-3-Methyl-1-[(4-Methylphenyl)methyl]-1H-Pyrazole-4-Carboxylic Acid

  • Structural difference : Replacement of 2,4-dichlorophenyl with 4-methylphenyl.
  • Impact : Reduced electronegativity and lipophilicity due to the absence of chlorine atoms. This may decrease binding affinity to hydrophobic pockets in enzymes or receptors .
  • Molecular weight : 262.70 g/mol (lower due to fewer chlorine atoms).

Compound C : 5-Chloro-3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid

  • Structural difference : Difluoromethyl group at position 3 instead of methyl.
  • Impact : The electronegative fluorine atoms enhance metabolic stability and may improve bioavailability. This compound shows a structural similarity score of 0.89 to the target molecule, suggesting overlapping synthetic applications .

Key Observations :

  • Carboxylic Acid Position : Derivatives with the carboxylic acid at position 4 (target compound) versus 3 (Compound A) exhibit distinct electronic profiles, affecting their reactivity in coupling reactions .

Biological Activity

5-Chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid (commonly referred to as the compound) is a pyrazole derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H10Cl3N3O2\text{C}_{12}\text{H}_{10}\text{Cl}_{3}\text{N}_{3}\text{O}_2

This structure includes a pyrazole ring substituted with a chloro group and a dichlorophenyl moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have indicated that it exhibits significant inhibitory effects on COX-1 and COX-2 activities, leading to decreased production of prostaglandins (PGE2) involved in inflammation .
  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. Its structure allows for interaction with proteins involved in cell proliferation and apoptosis, potentially leading to reduced tumor growth .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismObserved EffectReference
COX InhibitionCOX-1 and COX-2IC50 values < 0.04 μmol
AnticancerVarious cancer cell linesCytotoxicity observed
Anti-inflammatoryProstaglandin synthesisReduced PGE2 levels

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of various pyrazole derivatives, this compound was found to significantly inhibit COX enzyme activity. The study reported an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib, suggesting its potential as a therapeutic agent in managing inflammatory conditions .

Case Study 2: Anticancer Potential

Research conducted on the cytotoxic effects of the compound against human cancer cell lines revealed promising results. The compound demonstrated selective toxicity towards certain cancer types, indicating its potential role in targeted cancer therapies. Further mechanistic studies suggested that the compound may induce apoptosis through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of both chloro substituents and the pyrazole ring is critical for enhancing biological activity. Modifications to these groups could lead to variations in potency and selectivity towards specific biological targets.

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